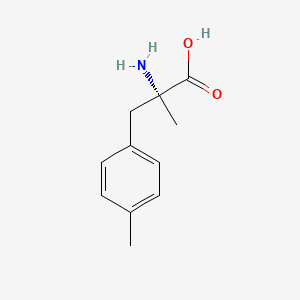

D-Phenylalanine, alpha,4-dimethyl-

Description

Fundamental Role of D-Amino Acids and Their Non-Canonical Analogues in Chemical Biology

While L-amino acids are the canonical building blocks of proteins in nearly all life on Earth, their stereoisomers, D-amino acids, play crucial and diverse roles in nature. Initially considered rare or anomalous, D-amino acids are now recognized as fundamental components in a variety of biological systems. nih.gov They are key constituents of the peptidoglycan cell walls in bacteria, such as D-alanine and D-glutamate, providing structural integrity and resistance to standard proteases. nih.govnih.gov This inherent resistance to enzymatic degradation is a primary driver for their use in therapeutic peptide design. nih.gov

Beyond their structural roles in microorganisms, D-amino acids function as signaling molecules in complex ecosystems and even in mammals. nih.govchemimpex.com For instance, D-serine is a critical co-agonist for N-methyl-D-aspartate (NMDA) receptors in the human brain, playing a vital role in neurotransmission, learning, and memory. nih.govnih.gov The deliberate incorporation of D-amino acids or other non-canonical amino acids (ncAAs)—those not among the 20 proteinogenic amino acids—into peptide sequences is a powerful strategy in medicinal chemistry. This approach can enhance peptide stability, improve bioavailability, and confer novel biological activities, overcoming many limitations of natural peptide-based drugs. ontosight.airusselllab.org

Significance of Alpha-Carbon and Aromatic Ring Substitutions for Modulating Chemical and Biological Properties

Modifying the structure of amino acids through substitution at the alpha-carbon (Cα) or on the side-chain aromatic ring provides a powerful toolkit for fine-tuning molecular properties.

Alpha-Carbon Substitution: The hydrogen atom at the alpha-carbon of natural amino acids is a key site for chemical modification. Replacing this hydrogen with an alkyl group, such as a methyl group, creates an α-alkyl amino acid. This single modification has profound consequences:

Conformational Constraint: The steric bulk of the added alkyl group restricts the torsional angles (phi and psi) of the amino acid backbone, forcing peptides to adopt specific secondary structures, such as helices or turns.

Proteolytic Stability: The α-alkyl group provides a steric shield, making the adjacent peptide bond highly resistant to cleavage by peptidases. This significantly increases the in vivo half-life of peptides containing such residues.

Altered Activity: α-Methylation can alter the way a peptide interacts with its receptor. For example, α-methyl-L-phenylalanine acts as an inhibitor of enzymes like tyrosine hydroxylase and phenylalanine hydroxylase. wikipedia.org

Aromatic Ring Substitution: The phenyl ring of phenylalanine is a versatile scaffold for chemical modification. Adding substituents to the ring can modulate its electronic and steric properties, influencing how it interacts with its environment. russelllab.org

Hydrophobicity and Binding: Adding a non-polar group like methyl to the phenyl ring can enhance hydrophobic interactions, which are critical for protein folding and ligand binding. russelllab.org

Receptor Selectivity: The position and nature of the substituent can dramatically alter binding affinity and selectivity for specific receptors. Studies on L-type amino acid transporter 1 (LAT1) show that substituents on the benzene (B151609) ring of phenylalanine analogues significantly influence their transport and affinity. nih.gov

Bioorthogonal Chemistry: Introducing specific functional groups onto the ring, such as an azide, allows for bioorthogonal "click" chemistry reactions, enabling the labeling and tracking of proteins in living systems. nih.gov

These modifications, whether at the alpha-carbon or on the aromatic ring, are not mutually exclusive and can be combined to create highly tailored amino acid building blocks for advanced research.

Academic Rationale for Investigating D-Phenylalanine, alpha,4-dimethyl- and Architecturally Related Compounds

The specific compound D-Phenylalanine, alpha,4-dimethyl- is a non-canonical amino acid that is not extensively documented in publicly available research literature, suggesting it is a novel or highly specialized chemical entity. Its structure, featuring methyl groups at both the alpha-carbon and the 4-position (para-position) of the phenyl ring, presents a compelling academic rationale for its synthesis and investigation. The properties of this compound can be logically inferred from its constituent parts: α-methyl-D-phenylalanine and 4-methyl-D-phenylalanine.

The rationale for its investigation rests on the hypothesis that it would synergistically combine the advantageous properties conferred by each individual modification:

Enhanced Proteolytic Resistance: The α-methyl group would sterically hinder enzymatic cleavage, likely imparting exceptional stability to peptides incorporating this amino acid.

Defined Conformational Control: The α-methylation would impose significant conformational constraints on the peptide backbone, making it a valuable tool for designing peptides (foldamers) with predictable, stable secondary structures.

Modulated Hydrophobic and Steric Profile: The 4-methyl group on the phenyl ring would increase the side chain's hydrophobicity compared to standard phenylalanine. This could enhance binding within hydrophobic pockets of target proteins and influence molecular recognition events. russelllab.org

Unique Neuroactivity Potential: Given that α-methyl-phenylalanine is a known tyrosine hydroxylase inhibitor and D-phenylalanine can activate carbonic anhydrases involved in memory, the combined structure could exhibit novel neuropharmacological properties. nih.govwikipedia.org

The investigation of D-Phenylalanine, alpha,4-dimethyl- would allow researchers to explore the interplay between backbone rigidity and side-chain interactions in peptide design, potentially leading to the development of novel therapeutics, enzyme inhibitors, or advanced biomaterials.

Below are data tables for the individual component structures that inform the rationale for studying D-Phenylalanine, alpha,4-dimethyl-.

Table 1: Properties of α-Methyl-D-phenylalanine Data sourced from commercial supplier and public database information.

| Property | Value | Source |

|---|---|---|

| Synonyms | α-Me-D-Phe-OH, (R)-2-Amino-2-methyl-3-phenylpropanoic acid | chemimpex.com |

| CAS Number | 17350-84-4 | chemimpex.com |

| Molecular Formula | C₁₀H₁₃NO₂ | chemimpex.com |

| Molecular Weight | 179.2 g/mol | chemimpex.com |

| Appearance | White powder | chemimpex.com |

| Key Applications | Peptide synthesis, Pharmaceutical development, Protein engineering, Neurobiology research | chemimpex.comchemimpex.com |

| Biological Role | Inhibitor of tyrosine hydroxylase and phenylalanine hydroxylase | wikipedia.org |

Table 2: Properties of 4-Methyl-D-phenylalanine Data sourced from public database information.

| Property | Value | Source |

|---|---|---|

| Synonyms | H-D-Phe(4-Me)-OH, (R)-2-Amino-3-(p-tolyl)propanoic acid | nih.gov |

| CAS Number | 49759-61-7 | nih.gov |

| Molecular Formula | C₁₀H₁₃NO₂ | nih.gov |

| Molecular Weight | 179.22 g/mol | nih.gov |

| IUPAC Name | (2R)-2-amino-3-(4-methylphenyl)propanoic acid | nih.gov |

| Key Applications | Building block for chemical synthesis | nih.gov |

Contextualization within Contemporary Amino Acid and Peptide Science

The investigation of a highly modified compound like D-Phenylalanine, alpha,4-dimethyl- is situated at the forefront of contemporary amino acid and peptide science. Current research in this field has moved far beyond the 20 canonical amino acids, embracing an ever-expanding toolbox of ncAAs to address the inherent limitations of natural peptides as therapeutic agents, such as poor stability and low bioavailability. ontosight.ai

Modern peptide science focuses on several key areas where a compound like D-Phenylalanine, alpha,4-dimethyl- would be highly relevant:

Peptidomimetics and Foldamers: There is intense interest in creating structured, stable peptide-like molecules (peptidomimetics) that can mimic the secondary structures of natural peptides (e.g., α-helices or β-sheets) to interact with biological targets. The conformational constraints imposed by the α-methyl group make the target compound an ideal candidate for designing such structures.

Drug Discovery: The development of peptide-based drugs for a range of diseases, from metabolic disorders to cancer, is a major goal. The enhanced stability and tailored binding properties expected from D-Phenylalanine, alpha,4-dimethyl- align perfectly with the objectives of modern drug design, which seeks to create potent, selective, and durable therapeutics. ontosight.ai

Chemical Biology Probes: Non-canonical amino acids are increasingly used as probes to study biological processes. The unique structural and electronic properties of substituted phenylalanines can be exploited to investigate protein-protein interactions, enzyme mechanisms, and receptor signaling pathways with high precision.

The synthesis and characterization of novel, architecturally complex amino acids like D-Phenylalanine, alpha,4-dimethyl- are therefore not merely academic exercises. They are essential endeavors that push the boundaries of materials science, chemical biology, and medicine, providing new tools to understand and manipulate biological systems.

Structure

3D Structure

Properties

CAS No. |

422568-69-2 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(2R)-2-amino-2-methyl-3-(4-methylphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)7-11(2,12)10(13)14/h3-6H,7,12H2,1-2H3,(H,13,14)/t11-/m1/s1 |

InChI Key |

PCCIIERYHXGLHZ-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@](C)(C(=O)O)N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)(C(=O)O)N |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques in Substituted D Phenylalanine Research

High-Resolution Spectroscopic Methods for Structural Elucidation

The unambiguous determination of the three-dimensional structure of D-Phenylalanine, alpha,4-dimethyl- is crucial for understanding its biological activity and for quality control. High-resolution spectroscopic methods are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the detailed structure of molecules in solution. For D-Phenylalanine, alpha,4-dimethyl-, both ¹H and ¹³C NMR are utilized to confirm its molecular structure. hmdb.cahmdb.cachemicalbook.com

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons provide information about their chemical environment and spatial arrangement. For instance, the protons of the phenyl ring, the alpha-methyl group, and the 4-methyl group will exhibit characteristic signals. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to establish through-space proximities between protons, offering insights into the molecule's preferred conformation. nih.gov The solvent can influence the conformation; for example, in aqueous solutions, amphiphilic derivatives of phenylalanine may exhibit conformations where the phenyl ring is in proximity to the alkyl chain, a phenomenon that can be observed through upfield shifts and line broadening in the NMR spectrum. nih.gov The absolute configuration of chiral centers can often be determined by using chiral derivatizing agents, which create diastereomers with distinct NMR spectra. nih.gov

Quantitative NMR (qNMR) has also been utilized for the value assessment of D-phenylalanine, contributing to the development of certified reference materials. nih.gov

Below is a representative table of predicted ¹H NMR chemical shifts for a related compound, phenylalanine, which serves as a foundational reference.

| Proton | Predicted Chemical Shift (ppm) in D₂O |

| Hα | 3.98 |

| Hβ | 3.15, 3.28 |

| Aromatic Protons | 7.35 - 7.45 |

Note: The chemical shifts for D-Phenylalanine, alpha,4-dimethyl- would be expected to show variations due to the presence of the alpha- and 4-methyl groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly sensitive to the functional groups present and the intermolecular interactions, such as hydrogen bonding.

In the IR spectrum of D-Phenylalanine, alpha,4-dimethyl-, characteristic absorption bands for the carboxylic acid (C=O stretching), the amine group (N-H stretching and bending), and the aromatic ring (C-H and C=C stretching) would be expected. nih.govchemicalbook.com The positions and shapes of these bands can be influenced by extensive intermolecular hydrogen bonding within the crystal lattice, leading to shifts in the vibrational frequencies. nih.govnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3400 - 3200 | IR |

| C-H (aromatic) Stretch | 3100 - 3000 | IR, Raman |

| C=O (carboxyl) Stretch | 1760 - 1690 | IR |

| C=C (aromatic) Stretch | 1600 - 1450 | IR, Raman |

| Ring Breathing (aromatic) | ~1004 | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For D-Phenylalanine, alpha,4-dimethyl-, the aromatic phenyl ring is the primary chromophore.

The UV-Vis spectrum is primarily used to confirm the presence of the aromatic ring and to assess the purity of the compound. nih.gov Impurities lacking this chromophore would not be detected by this method. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule. For phenylalanine derivatives, this is typically in the range of 250-280 nm. The absorbance is directly proportional to the concentration, according to the Beer-Lambert law, allowing for quantitative analysis.

Chromatographic Methods for Enantiomeric Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. For chiral molecules like D-Phenylalanine, alpha,4-dimethyl-, chiral chromatography is of utmost importance.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. To separate enantiomers, a chiral stationary phase (CSP) or a chiral mobile phase additive is required.

For the separation of phenylalanine enantiomers and their derivatives, various CSPs have been successfully employed, including those based on cyclodextrins, macrocyclic glycopeptides like teicoplanin, and polysaccharide derivatives. nih.govresearchgate.netsigmaaldrich.com The choice of the mobile phase, which typically consists of a mixture of an organic solvent and an aqueous buffer, is critical for achieving optimal separation. nih.gov The resolution of enantiomers is influenced by factors such as the mobile phase composition, pH, and column temperature. researchgate.netnih.gov For instance, a method for separating 3,4-dimethoxy-α-methylphenylalanine enantiomers utilized a mobile phase of methanol, L-phenylalanine, and cupric sulfate (B86663) at a specific pH and temperature to achieve baseline separation. nih.gov

The use of a UV detector allows for the quantification of the separated enantiomers, which is crucial for determining the enantiomeric purity of D-Phenylalanine, alpha,4-dimethyl-. nih.gov

| Chiral Stationary Phase (CSP) | Separation Mode | Typical Mobile Phase |

| Teicoplanin | Reversed-Phase | Acetonitrile/Water researchgate.net |

| Ristocetin A | Reversed-Phase | Acetonitrile/Water researchgate.net |

| β-cyclodextrin | Normal Phase | Organic Solvents |

| Isopropylcarbamate cyclofructan 6 | Normal Phase | Organic Solvents researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identification and Elution Order Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the analysis of complex mixtures and for the unambiguous identification of compounds.

Following separation by chiral HPLC, the eluent is introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the analyte, confirming the molecular weight of D-Phenylalanine, alpha,4-dimethyl-. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information, further confirming its identity. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, amino acids, including D-Phenylalanine, alpha,4-dimethyl-, are non-volatile due to their zwitterionic nature at physiological pH and high polarity. Therefore, a crucial prerequisite for their analysis by GC-MS is a chemical derivatization step to convert them into volatile and thermally stable analogues. sigmaaldrich.com

The derivatization process targets the active hydrogens in the amino (-NH₂) and carboxyl (-COOH) functional groups, replacing them with nonpolar moieties. sigmaaldrich.com A common and effective method for amino acids is silylation, for instance, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This reagent creates tert-butyldimethylsilyl (TBDMS) derivatives, which are notably more stable and less sensitive to moisture compared to other silylating agents like BSTFA. sigmaaldrich.comfigshare.com

Once derivatized, the sample is injected into the GC, where it is vaporized and travels through a capillary column. Separation occurs based on the compound's boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification.

For a di-TBDMS derivative of D-Phenylalanine, alpha,4-dimethyl-, the mass spectrum would be expected to show characteristic fragments resulting from the loss of specific parts of the derivative. While experimental data for this specific compound is not widely published, a theoretical fragmentation pattern can be predicted based on established principles. sigmaaldrich.com

Table 1: Predicted GC-MS Fragmentation for Di-TBDMS D-Phenylalanine, alpha,4-dimethyl- This table presents a theoretical fragmentation pattern based on the known behavior of TBDMS-derivatized amino acids. The molecular weight of the derivatized compound is calculated as 421.75 g/mol .

| Fragment | Description | Predicted m/z |

| [M]+ | Molecular Ion | 421 |

| [M-15]+ | Loss of a methyl group (-CH₃) | 406 |

| [M-57]+ | Loss of a tert-butyl group (-C₄H₉) from a TBDMS group | 364 |

| [M-159]+ | Loss of the carboxyl-TBDMS group (-COOTBDMS) | 262 |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

Confirming the absolute configuration of a chiral molecule is essential, as enantiomers can have vastly different biological activities. For D-Phenylalanine, alpha,4-dimethyl-, which possesses a chiral center at the alpha-carbon, chiroptical techniques like optical rotation and circular dichroism (CD) spectroscopy are indispensable. wikipedia.org

Circular Dichroism (CD) Spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-handed circularly polarized light. nih.gov This technique is particularly sensitive to the three-dimensional structure of chiral molecules. Enantiomers produce CD spectra that are mirror images of each other. researchgate.netresearchgate.net For an amino acid like D-Phenylalanine, the aromatic side chain (the tolyl group in this case) acts as a chromophore. The electronic transitions within this chromophore, when perturbed by the chiral environment of the alpha-carbon, give rise to a characteristic CD spectrum. nih.govacs.org The resulting positive or negative absorption bands (known as Cotton effects) provide definitive confirmation of the absolute configuration. For instance, the CD spectra of D- and L-phenylalanine are approximately equal in magnitude but have opposite signs. researchgate.netresearchgate.net

Table 2: Chiroptical Properties of D-Phenylalanine (Reference Data) Specific values for D-Phenylalanine, alpha,4-dimethyl- are not widely published. The data for the parent compound D-Phenylalanine is provided for reference.

| Property | Value for D-Phenylalanine | Conditions | Reference |

| Specific Rotation [α] | +34.5° | c = 1, H₂O | umaryland.edu |

| Specific Rotation [α] | +4.5° | c = 2, 5M HCl | umaryland.edu |

Table 3: Expected Circular Dichroism (CD) Spectral Features for D-Phenylalanine Derivatives Based on the known spectral properties of D-amino acids with aromatic chromophores.

| Wavelength Region (nm) | Expected Sign of Cotton Effect | Associated Transition |

| ~210-220 | Positive | n → π* of the carboxyl group |

| ~260-270 | Negative | π → π* (¹Lb) of the aromatic ring |

Conformational Analysis and Molecular Modeling of D Phenylalanine, Alpha,4 Dimethyl Derivatives

Solution-State Conformational Preferences and Dynamics via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformations and dynamic properties of molecules. For derivatives of D-Phenylalanine, alpha,4-dimethyl-, NMR studies, including one-dimensional ¹H NMR and two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY), provide critical insights into the spatial proximity of atoms and the preferred rotameric states of the molecule.

In the case of amphiphilic lauryl esters of L-phenylalanine (LEP) in aqueous solutions, ¹H NMR spectra have shown that the alkyl chain protons exhibit an upfield shift and significant line broadening. This suggests a folded conformation where the phenyl ring is in close proximity to the alkyl chain. researchgate.net Conversely, in a solvent like DMSO-d₆, the spectra indicate a more extended conformation where the aromatic and aliphatic moieties are positioned away from each other. researchgate.net While this study was conducted on an L-phenylalanine derivative, the principles of solvent-dependent conformational changes are applicable to D-Phenylalanine, alpha,4-dimethyl- derivatives. The interplay between the hydrophobic p-methylated phenyl ring and other parts of the molecule or interacting solvent molecules will significantly influence its conformational equilibrium in solution.

Furthermore, ¹⁹F-NMR studies on 4-¹⁹F-phenylalanine-labeled proteins have revealed the existence of chemical exchange in the binding pockets, indicating that phenylalanine residues can exist in multiple conformations in both ligand-free and ligand-bound states. nih.gov This highlights the dynamic nature of the phenylalanine side chain, a characteristic that would be modulated by the alpha- and 4-methyl substitutions in the title compound. The presence of the alpha-methyl group is known to restrict the conformational freedom of the peptide bond it forms, favoring helical structures in some contexts. nih.gov

| NMR Technique | Information Gained | Relevance to D-Phenylalanine, alpha,4-dimethyl- |

| ¹H NMR | Chemical shifts and coupling constants provide information on the local electronic environment and dihedral angles. | Can reveal the preferred orientation of the p-methylphenyl side chain and the backbone conformation. |

| 2D NOESY | Through-space correlations between protons indicate spatial proximity. | Helps to determine the overall folded or extended nature of the molecule in solution. researchgate.net |

| ¹⁹F NMR (on fluorinated analogs) | Sensitive probe for conformation and dynamics of side chains. | Can reveal the presence of multiple exchanging conformations. nih.gov |

Impact of Alpha-Methyl and Aromatic Methyl Substitutions on Molecular Flexibility and Steric Hindrance

The introduction of an alpha-methyl group and a methyl group on the aromatic ring at the 4-position has profound effects on the molecular flexibility and steric hindrance of D-Phenylalanine, alpha,4-dimethyl-.

The alpha-methyl group significantly restricts the conformational space available to the amino acid residue. This steric bulk hinders rotation around the N-Cα (φ) and Cα-C' (ψ) bonds, which are critical for peptide backbone flexibility. Studies on peptides containing alpha-methylated amino acids have shown that this modification can suppress peptide bond cleavage and reduce conformational variability upon binding to target molecules. nih.gov While this can enhance stability, it can also impact binding affinity. For instance, the α-methyl modification in aromatic amino acids can alter the charge of the carbonyl oxygen, potentially diminishing affinity for transporters like LAT1. nih.gov

| Substitution | Effect on Flexibility | Effect on Steric Hindrance |

| Alpha-Methyl | Decreases flexibility by restricting φ and ψ torsion angles. nih.gov | Increases local steric bulk around the alpha-carbon. nih.gov |

| 4-Methyl (Aromatic) | Minor direct impact on backbone flexibility. | Increases the size and alters the shape of the side chain, influencing packing and interactions. researchgate.net |

Influence of D-Stereochemistry on β-Turn and β-Sheet Formation in Peptidic Systems

The D-stereochemistry of D-Phenylalanine, alpha,4-dimethyl- has a significant influence on the formation of secondary structures like β-turns and β-sheets within peptides. The incorporation of D-amino acids into a peptide chain can induce specific types of turns and can either promote or disrupt β-sheet formation depending on the context.

β-turns are crucial elements of protein structure, allowing the polypeptide chain to reverse direction. The incorporation of a D-amino acid at specific positions within a four-residue turn sequence can stabilize certain turn types, particularly type I' and type II' β-turns. nih.gov The alpha-methyl group in D-Phenylalanine, alpha,4-dimethyl- is also known to be a strong promoter of β-turns. nih.gov Therefore, the combination of D-stereochemistry and alpha-methylation in this compound makes it a potent inducer of β-turn structures.

In the context of β-sheets, the effect of a D-amino acid is more complex. While β-sheets are typically formed from L-amino acids, the incorporation of a D-amino acid can be accommodated, often leading to a local distortion or a change in the registry of hydrogen bonding. In some cases, alternating D- and L-amino acids can lead to the formation of stable β-sheet-like structures. However, a single D-amino acid substitution in a β-strand of a protein composed of L-amino acids can be destabilizing. The specific impact of D-Phenylalanine, alpha,4-dimethyl- on β-sheet formation will depend on its position within the peptide sequence and the nature of the surrounding amino acids.

| Secondary Structure | Influence of D-Stereochemistry | Combined Effect with Alpha-Methylation |

| β-Turn | Promotes specific turn types (e.g., type I', II'). nih.gov | The alpha-methyl group is a strong β-turn promoter, enhancing this effect. nih.gov |

| β-Sheet | Can disrupt or be accommodated with local distortions. Alternating D/L sequences can form stable sheets. | The steric bulk of the alpha-methyl group would further influence the packing within a β-sheet. |

Computational Chemistry: Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and electronic properties of molecules. For D-Phenylalanine, alpha,4-dimethyl-, DFT calculations can provide valuable insights into its preferred conformations and electronic structure, which are difficult to obtain experimentally.

Geometric optimization using DFT, for example with the B3LYP functional and a 6-311G(d,p) basis set, can be used to determine the stable conformers of the molecule and their relative energies. nih.gov These calculations can reveal the preferred torsion angles of the backbone and side chain, providing a detailed picture of the molecule's conformational landscape. For instance, a study on β-methylated dehydrophenylalanine derivatives showed that methylation can unexpectedly increase conformational freedom, but additional modifications can severely restrict the accessible conformational space. nih.gov

Furthermore, DFT can be used to analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov Analysis of the electronic properties of phenylalanine derivatives has been used to understand their interactions and potential as inhibitors. nih.gov The introduction of the alpha- and 4-methyl groups in D-Phenylalanine, alpha,4-dimethyl- will alter its electronic distribution, which can be precisely quantified using DFT.

| DFT Calculation Type | Information Obtained | Significance for D-Phenylalanine, alpha,4-dimethyl- |

| Geometric Optimization | Stable conformers, relative energies, bond lengths, and torsion angles. nih.gov | Predicts the most likely three-dimensional structures of the molecule. |

| Frequency Calculations | Confirms that optimized structures are true minima and provides vibrational frequencies. nih.gov | Ensures the reliability of the predicted conformations. |

| Electronic Structure Analysis (HOMO/LUMO) | Electron distribution, chemical reactivity, and stability. nih.gov | Helps to understand the molecule's interaction with its environment and potential for chemical reactions. |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Studies

Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of molecules and their interactions with the environment. For peptides containing D-Phenylalanine, alpha,4-dimethyl-, MD simulations can be employed to explore the conformational space, identify predominant structures, and study their interactions with other molecules, such as water or lipid membranes.

Furthermore, MD simulations are instrumental in studying the self-assembly of phenylalanine-based peptides into larger nanostructures, such as nanotubes. nih.govnih.gov These simulations can elucidate the role of chirality and intermolecular interactions in driving the assembly process. The specific stereochemistry and substitutions of D-Phenylalanine, alpha,4-dimethyl- would be expected to significantly influence the morphology and stability of any self-assembled structures.

| MD Simulation Application | Insights Gained | Application to D-Phenylalanine, alpha,4-dimethyl- |

| Conformational Sampling | Exploration of the accessible conformational landscape of a peptide. researchgate.net | Reveals the dynamic behavior of peptides containing this modified amino acid. |

| Interaction Studies | Analysis of interactions with solvent, membranes, or other molecules. ethz.ch | Elucidates how the unique properties of the residue mediate its interactions with its environment. |

| Self-Assembly Studies | Investigation of the formation of larger aggregates and nanostructures. nih.govnih.gov | Predicts the potential for this amino acid to drive the formation of novel biomaterials. |

In-depth Analysis of D-Phenylalanine, alpha,4-dimethyl-: A Review of Current Scientific Literature

A comprehensive review of scientific databases and literature reveals a notable absence of specific research on the chemical compound D-Phenylalanine, alpha,4-dimethyl-. Consequently, a detailed analysis of its structure-activity relationships (SAR) in various biological contexts, as requested, cannot be provided at this time.

While the core structure, D-phenylalanine, is a well-studied amino acid and a component of many biologically active peptides and synthetic molecules, the specific combination of both an alpha-methyl and a 4-position methyl substitution on this scaffold does not appear in published scientific literature.

Extensive searches have been conducted to locate studies pertaining to the synthesis, biological evaluation, or SAR of D-Phenylalanine, alpha,4-dimethyl-. These inquiries have not yielded any specific data on its effects on biological targets, including but not limited to its potential role in modulating antimicrobial peptide potency, opioid receptor binding, or integrin receptor antagonism.

Scientific understanding of SAR is built upon empirical evidence from experimental studies. In the absence of such data for D-Phenylalanine, alpha,4-dimethyl-, any discussion of its biological activity would be purely speculative and would not meet the standards of scientific accuracy.

Research is available on related, but distinct, analogues. For instance, studies on alpha-methyl-D-phenylalanine have explored its effects as an inhibitor of certain enzymes. Similarly, various 4-substituted phenylalanine derivatives have been investigated for their roles in ligand-receptor interactions. However, the combined influence of both the alpha-methyl and the 4-methyl groups on the D-phenylalanine structure is a unique chemical space that has not yet been explored in the available literature.

Therefore, the following sections of the requested article cannot be populated with scientifically validated information:

Structure Activity Relationship Sar Studies of D Phenylalanine, Alpha,4 Dimethyl and Analogues in Biological Contexts

SAR in Peptide and Peptidomimetic Frameworks

Effects on Integrin Receptor Binding and Antagonism

Without foundational research on this specific compound, it is impossible to generate the requested detailed findings or data tables. Further research would be required to synthesize D-Phenylalanine, alpha,4-dimethyl- and evaluate its biological properties to establish any structure-activity relationships.

Table of Chemical Compounds

Role in Peptoid and Peptidomimetic Design for Enhanced Stability or Conformation

The incorporation of non-proteinogenic amino acids into peptide sequences is a fundamental strategy in the design of peptidomimetics and peptoids with improved therapeutic properties. These modifications are intended to overcome the inherent limitations of natural peptides, such as their susceptibility to proteolytic degradation and their conformational flexibility, which can lead to reduced receptor affinity and selectivity. D-Phenylalanine, alpha,4-dimethyl-, a structurally unique amino acid, offers several features that can be exploited to enhance the stability and conformational rigidity of peptide-based molecules.

The key structural characteristics of D-Phenylalanine, alpha,4-dimethyl- that influence its role in peptidomimetic design are its D-configuration, the presence of an alpha-methyl group, and a methyl group at the 4-position of the phenyl ring. While direct research on this specific compound is limited, the effects of each of these modifications have been studied in various analogues, providing a strong basis for understanding its potential contributions to peptide and peptoid architecture.

Enhanced Proteolytic Stability

One of the primary advantages of incorporating modified amino acids like D-Phenylalanine, alpha,4-dimethyl- into peptide chains is the enhancement of their resistance to enzymatic degradation.

D-Amino Acids: The substitution of a naturally occurring L-amino acid with its D-enantiomer is a well-established method for increasing peptide stability. Proteolytic enzymes are highly specific for L-amino acid residues, and the presence of a D-amino acid at or near the cleavage site can significantly hinder or prevent enzymatic hydrolysis. The incorporation of D-phenylalanine, for instance, has been shown to improve the stability of peptides in biological systems. medchemexpress.com

Alpha-Methylation: The addition of a methyl group to the alpha-carbon of an amino acid introduces a quaternary center, which provides steric hindrance that further protects the adjacent peptide bonds from enzymatic cleavage. This modification is a common strategy to create more robust peptidomimetics. The synthesis of peptides containing alpha-methyl-D-phenylalanine is a known method to achieve this increased stability. sigmaaldrich.comacs.org

The combination of both the D-configuration and alpha-methylation in D-Phenylalanine, alpha,4-dimethyl- is expected to confer a high degree of resistance to proteolysis, making it a valuable building block for the design of long-acting peptide therapeutics.

Conformational Control

The conformational preferences of a peptide are critical for its biological activity. The introduction of D-Phenylalanine, alpha,4-dimethyl- can impose significant constraints on the peptide backbone, leading to more defined secondary structures.

Restricted Torsional Angles: The alpha-methyl group sterically restricts the allowable values of the backbone dihedral angles phi (φ) and psi (ψ). This limitation on the conformational freedom of the peptide backbone can help to stabilize specific secondary structures, such as turns or helical motifs, which may be essential for receptor binding. Studies on peptides containing alpha-methylated amino acids have demonstrated their utility in controlling peptide conformation. acs.org

Influence of the D-Configuration: The D-configuration of the amino acid also influences the local backbone geometry, often promoting reverse turn conformations in peptides. The combination of a D-amino acid with a conformationally restricted residue can be a powerful tool for inducing specific structural motifs.

The interplay of these structural features in D-Phenylalanine, alpha,4-dimethyl- makes it a compelling candidate for use in structure-activity relationship (SAR) studies. By systematically incorporating this amino acid into a peptide sequence, researchers can probe the conformational requirements for biological activity and optimize the design of potent and selective peptidomimetics.

Research Findings from Analogues

While direct experimental data on peptides containing D-Phenylalanine, alpha,4-dimethyl- is not widely available, research on analogous compounds provides valuable insights. For example, studies on cyclic opioid peptide analogues containing a phenylalanine residue have shown that modifications at the alpha-position and the stereochemistry of the amino acid have a profound impact on receptor affinity and selectivity. Furthermore, the synthesis and conformational analysis of peptides with N-alkylated and N-aminated glycine (B1666218) residues, which are components of peptoids, have highlighted the importance of backbone modifications in dictating secondary structure. nih.gov

The table below summarizes the expected effects of incorporating D-Phenylalanine, alpha,4-dimethyl- into a peptide or peptoid, based on findings from related analogues.

| Structural Feature | Expected Effect on Peptide/Peptoid Properties | Rationale based on Analogue Studies |

| D-Configuration | Increased proteolytic stability; Induction of specific turn structures | D-amino acids are not recognized by many proteases; Can alter backbone torsion angles to favor turns. |

| Alpha-Methyl Group | Increased proteolytic stability; Restricted backbone conformation | Steric hindrance at the alpha-carbon protects the peptide bond; Limits allowable phi (φ) and psi (ψ) angles. |

| 4-Methylphenyl Group | Potential for enhanced hydrophobic and aromatic interactions | The methyl group can modulate the electronic and steric properties of the phenyl ring, influencing non-covalent interactions. |

| Combined Features | Synergistic enhancement of stability and conformational rigidity | The combination of these modifications is expected to result in highly stable and conformationally defined peptidomimetics. |

Mechanistic Investigations of Biological Activities Mediated by D Phenylalanine, Alpha,4 Dimethyl

Effects on Membrane Interactions and Disruption in Model Biological Systems

While research exists for the broader class of D-phenylalanine and other derivatives, no literature specifically addresses the alpha,4-dimethyl- variant within the requested biological contexts. Therefore, the creation of a scientifically accurate article focusing solely on D-Phenylalanine, alpha,4-dimethyl- is not possible based on currently available information.

Applications of D Phenylalanine, Alpha,4 Dimethyl As a Non Canonical Amino Acid Building Block

Q & A

Q. What methodologies are recommended for synthesizing enantiopure D-phenylalanine in laboratory settings?

Enantiopure D-phenylalanine can be synthesized via enzymatic resolution using immobilized phenylalanine ammonia-lyase (PAL). For example, adsorption of Rhodotorula glutinis PAL onto MCM-41 mesoporous silica enables efficient conversion of L-phenylalanine to trans-cinnamic acid, leaving D-phenylalanine in high enantiomeric excess (eeD > 99%). HPLC analysis with a C18 column and a mobile phase containing L-Pro-Cu(II) complexes is critical for quantifying enantiomeric ratios .

Q. How can D-phenylalanine be detected and quantified in biological matrices?

Reverse-phase HPLC coupled with UV detection (205 nm) is widely used. For enhanced specificity in complex samples, molecularly imprinted polymer (MIP)-based extended-gate field-effect transistor (EG-FET) chemosensors offer selective recognition of D-phenylalanine. Calibration curves for D- and L-enantiomers show linear responses in µM ranges, with MIP films providing 3x higher sensitivity than non-imprinted controls .

Q. What structural insights into D-phenylalanine interactions are available from crystallographic studies?

X-ray crystallography of ternary complexes (e.g., ATP-D-phenylalanine-enzyme) reveals substrate binding modes. For instance, in gramicidin biosynthesis, D-phenylalanine binds with low temperature factors (15–20 Ų), and its α-phosphate occupancy in AMP is fully resolved. Superposition with L-phenylalanine complexes shows minimal structural deviation (main-chain RMSD = 0.19 Å), suggesting conserved binding pockets .

Advanced Research Questions

Q. How does PEGylation affect the pharmacokinetics and therapeutic efficacy of D-phenylalanine-linked enzymes?

PEGylated fungal D-amino acid oxidase (PEG-fDAO) exhibits prolonged plasma stability (t1/2 = 33.68 ± 3.10 h vs. 7.67 ± 1.36 h for unmodified fDAO). However, high enzyme activity limits repeated dosing due to toxicity. Bolus injections of D-phenylalanine (0.1–0.5 mL/mouse) show comparable anti-inflammatory efficacy to D-proline in lung models, despite lower solubility. Optimization of dosing intervals (e.g., 3 consecutive days) is critical for balancing efficacy and safety .

Q. What computational tools are used to predict D-phenylalanine interactions with antibodies or enzymes?

Molecular docking (e.g., LUDI scoring) and structural alignment software (e.g., LigPlot) identify key interactions. For anti-D-amino acid antibodies, hydrogen bonds between His42L/Trp134H and D-phenylalanine’s α-amino/carboxyl groups (distances: 1.85–2.43 Å) drive specificity. π-stacking with Trp134H and hydrophobic contacts with Tyr40L/Tyr109L further stabilize binding (Kd ≈ 11 µM) .

Q. How can 4-substituted D-phenylalanine derivatives be synthesized for peptide structure-activity studies?

N-acetyl-4-chloromethyl phenylalanine ethyl ester reacts with dialkylamines to yield 4-(N-dialkyl)aminomethyl derivatives. Hydrolysis in HCl followed by Boc protection enables incorporation into solid-phase peptide synthesis. These derivatives combine aromaticity, hydrophilicity, and tunable basicity for probing bioactivity .

Q. What mechanisms underlie D-phenylalanine’s reported pharmacological activity?

D-phenylalanine acts as a substrate for phenylethylamine (PEA) synthesis, a neuromodulator with antidepressant effects. It also exhibits partial agonism at niacin receptor 2 (HCA2), though its NMDA/AMPA receptor antagonism is weaker than L-phenylalanine. DL-phenylalanine mixtures are often used to enhance bioavailability in preclinical mood studies .

Methodological Considerations

Q. How to resolve contradictions in enzyme kinetic data for D-phenylalanine substrates?

Discrepancies in Km/Vmax values (e.g., PEG-fDAO’s 24–40x lower Km for D-phenylalanine vs. D-proline) may arise from solubility limits or assay conditions. Normalize activity measurements to substrate solubility thresholds and validate via dose-response curves across physiological pH (7–9) and temperature (30–70°C) ranges .

Q. What strategies improve enantiomeric resolution in industrial biocatalysis?

Immobilizing PAL on silica matrices (e.g., MCM-41) enhances operational stability and reusability (>10 cycles). Coupling with trans-cinnamic acid removal systems (e.g., in situ precipitation) shifts equilibrium toward D-phenylalanine production, achieving >99% eeD .

Q. How to optimize D-phenylalanine’s role in non-ribosomal peptide synthesis?

Structural analysis of adenylation domains (e.g., in gramicidin synthetase) guides mutagenesis to alter substrate specificity. For example, modifying ATP-binding pockets to accommodate methylated or halogenated D-phenylalanine derivatives can diversify peptide libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.